Vonafexor is a potent and selective agonist of the Farnesoid X Receptor (FXR) investigated for its therapeutic potential in various diseases. [, , ] FXR is a nuclear receptor primarily expressed in the liver and intestines, playing a crucial role in bile acid homeostasis, lipid metabolism, and glucose regulation. [, ] While initially studied for metabolic disorders, Vonafexor's research applications have expanded to include chronic kidney diseases and hepatitis B. [, , ]
Vonafexor was developed as part of ongoing research into FXR agonists, which have shown promise in managing liver-related conditions. It is classified as an orally active, non-steroidal compound that selectively activates the farnesoid X receptor. The compound is also referred to by its developmental code EYP001 and has been documented in various studies for its efficacy in reducing liver fat content and improving metabolic parameters in patients with suspected fibrotic NASH .
The synthesis of Vonafexor involves several chemical reactions that lead to the formation of its active structure. Although specific proprietary methods are often not disclosed in detail, general synthetic pathways for similar compounds typically include:
The precise synthetic route may vary based on the desired purity and yield, but it generally follows established organic synthesis protocols for drug development .
Vonafexor's molecular formula is CHNO, with a molecular weight of approximately 326.39 g/mol. The compound features a complex structure that allows it to effectively bind to the farnesoid X receptor, facilitating its pharmacological effects. The specific arrangement of atoms within Vonafexor contributes to its selectivity and potency as an FXR agonist.
The structural confirmation of Vonafexor has been achieved through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Vonafexor undergoes various chemical reactions during its metabolic processing within the body. These reactions primarily involve:
In vitro studies suggest that Vonafexor exhibits a favorable metabolic profile, with minimal formation of reactive metabolites, enhancing its safety profile compared to other agents .
Vonafexor exerts its effects by selectively activating the farnesoid X receptor, leading to several downstream effects:
These properties are crucial for formulation development and ensuring bioavailability when administered orally .
Vonafexor has been primarily investigated for its applications in treating liver diseases such as:
FXR (NR1H4) constitutes a nuclear receptor superfamily member that functions as a master regulator of bile acid homeostasis, glucose-lipid metabolism, and inflammatory responses. Expressed predominantly in the liver, intestine, and kidneys, FXR operates as a ligand-activated transcription factor. Upon agonist binding, it forms heterodimers with retinoid X receptor (RXR), translocating to the nucleus to modulate genes governing:
Vonafexor demonstrates high selectivity for FXR (EC₅₀ = 100–300 nM) without activity on TGR5, a G-protein-coupled bile acid receptor implicated in pruritus and gallbladder motility [2]. In vivo pharmacodynamic studies confirm dose-dependent elevation of FGF19 (a biomarker of FXR activation) and suppression of 7α-hydroxy-4-cholesten-3-one (C4), indicating inhibited bile acid synthesis [1] [5]. Crucially, Vonafexor induces dual-phase modulation—acute effects on metabolic parameters (hepatic fat, glucose) and chronic tissue-remodeling effects (anti-fibrotic, renal protective).
Table 1: Key Molecular Pathways Modulated by FXR Activation
Pathway | Target Genes | Biological Effect | Vonafexor Evidence |
---|---|---|---|
Bile Acid Synthesis | CYP7A1, NTCP | Reduced bile acid pool; hepatoprotection | ↓ Serum C4 levels [1] |
Lipid Metabolism | SREBP-1c, FAS | Hepatic de novo lipogenesis inhibition | ↓ Liver fat content (MRI-PDFF) [1] |
Renal Fibrosis | TGF-β, COL1A1 | Extracellular matrix deposition suppression | ↑ eGFR; ↓ renal collagen [2] [6] |
Viral Transcription | cccDNA | HBV pgRNA/HBsAg suppression | ↓ HBsAg in CHB patients [5] |
Vonafexor’s molecular scaffold (C₁₉H₁₅Cl₃N₂O₅S; CAS 1192171-69-9) embodies a tricyclic carboxylic acid derivative devoid of steroidal or bile acid backbones. Its design overcomes limitations of earlier FXR agonists:
Compared to non-steroidal FXR agonists (e.g., cilofexor, tropifexor), Vonafexor exhibits reduced potency (EC₅₀ ~100 nM vs. GW4064’s 90 nM) but superior safety windows in chronic dosing models. Its carboxylic acid moiety enables reversible plasma protein binding, mitigating liver accumulation [5] [7]. Notably, Vonafexor does not activate pregnane X receptor (PXR) or constitutive androstane receptor (CAR), pathways linked to drug-induced liver injury [2].
Table 2: Structural and Pharmacological Comparison of Select FXR Agonists
Agonist | Chemical Class | FXR EC₅₀ (nM) | TGR5 Activity | Unique Properties |
---|---|---|---|---|
Vonafexor | Tricyclic carboxylic acid | 100–300 | None | Non-steroidal; renal tropism [2] |
Obeticholic acid | Modified bile acid | 10–20 | Partial agonist | Steroidal backbone; pruritus risk [8] |
Cilofexor (GS-9674) | Isoxazole | 43 | None | Potent but LDL elevation [8] |
Tropifexor (LJN452) | Benzothiazepine | 12 | None | High potency; limited renal exposure [3] |
Chronic kidney disease (CKD) and rare disorders like Alport syndrome lack disease-modifying therapies. FXR agonism counters renal dysfunction via:
Vonafexor demonstrates renoprotective efficacy in preclinical models:
Metabolic dysfunction-associated steatohepatitis (MASH, formerly NASH) and chronic hepatitis B (CHB) represent areas of high unmet need:
Vonafexor addresses these through multiphasic mechanisms:
Table 3: Key Clinical Evidence Supporting Vonafexor’s Therapeutic Scope
Disorder | Trial Phase | Identifier/Reference | Primary Outcomes |
---|---|---|---|
MASH/NASH | Phase IIa | NCT03812029 [1] | ↓ LFC (−6.3%, p=0.002); ↑ eGFR (+8.2 mL/min) |
Chronic Hepatitis B | Phase Ib | NCT03394755 [5] | ↓ HBsAg (−0.1 log₁₀ IU/mL, p<0.05) |
Alport Syndrome | Phase II | ALPESTRIA-1 [2] | Ongoing; preclinical efficacy in glomerular repair |
Diabetic Nephropathy | Preclinical | [8] | Podocyte protection; ↓ proteinuria |
Vonafexor’s capacity to concurrently ameliorate hepatic steatosis, fibrosis, and renal dysfunction positions it uniquely for diseases at the hepato-renal axis (e.g., MASH with CKD). Its antiviral activity further broadens applications to HBV-associated metabolic complications.
CAS No.: 112484-85-2
CAS No.: 10606-14-1